4-Phthalimido-butane-1-sulfonyl chloride

Description

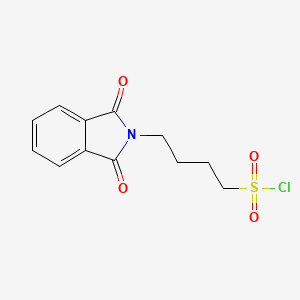

4-Phthalimido-butane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring a phthalimido substituent at the fourth carbon of a butane chain. This compound is structurally characterized by a sulfonyl chloride (-SO₂Cl) group at the terminal position and a phthalimido moiety (a cyclic imide derived from phthalic anhydride) at the fourth carbon. The phthalimido group may confer steric and electronic effects that influence reactivity and solubility compared to other sulfonyl chlorides .

Properties

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)butane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO4S/c13-19(17,18)8-4-3-7-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSHQXABFAYZRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Phthalimido-butane-1-sulfonyl chloride typically involves the reaction of phthalimide with butane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

4-Phthalimido-butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines or alcohols, and oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions vary based on the specific reagents and conditions used.

Scientific Research Applications

4-Phthalimido-butane-1-sulfonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the modification of biomolecules for research purposes.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Phthalimido-butane-1-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various substrates. The phthalimide group provides stability and specificity to the reactions, making the compound useful in targeted chemical modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sulfonyl chloride derivatives share a butane- or benzene-sulfonyl chloride backbone but differ in substituents, leading to distinct chemical and functional properties:

4-(Phenylsulfanyl)butane-1-sulfonyl Chloride

- Structure : Features a phenylsulfanyl (-S-C₆H₅) group at the fourth carbon.

- Molecular Formula : C₁₀H₁₃ClO₂S₂ .

- The sulfur atom in the substituent may participate in resonance effects, altering reactivity in nucleophilic substitutions.

- Applications : Likely used in thioether-linked conjugates or as a precursor for sulfonamide derivatives .

4-(5-Chloropentanamido)benzene-1-sulfonyl Chloride

- Structure : Contains a benzene ring with a 5-chloropentanamido substituent and a sulfonyl chloride group.

- Molecular Formula: C₁₁H₁₃Cl₂NO₃S .

- Key Properties :

- Applications : Versatile building block for agrochemicals, polymers, or bioactive molecules .

4-Chlorobutane-1-sulfonyl Chloride

- Structure : A butane chain with a terminal sulfonyl chloride and a chlorine substituent at the fourth carbon.

- Synonyms: 1-Chloro-4-butanesulfonyl chloride, 4-Chloro-1-butylsulfonyl chloride .

- Key Properties :

- Applications : Intermediate in synthesizing surfactants or sulfonated polymers .

4-(3-Fluorophenoxy)butane-1-sulfonyl Chloride

- Structure: Incorporates a 3-fluorophenoxy (-O-C₆H₄-F) group at the fourth carbon.

- CAS No.: 1343917-35-0 .

- Key Properties: The fluorophenoxy group introduces strong electron-withdrawing effects, enhancing stability and directing electrophilic aromatic substitution. Fluorine’s electronegativity may reduce hydrolysis susceptibility of the sulfonyl chloride.

- Applications: Potential use in fluorinated drug candidates or specialty materials .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | Key Applications |

|---|---|---|---|---|

| 4-Phthalimido-butane-1-sulfonyl chloride | C₁₂H₁₃ClNO₄S* | ~314.75* | Phthalimido | Amine protection, polymer synthesis |

| 4-(Phenylsulfanyl)butane-1-sulfonyl chloride | C₁₀H₁₃ClO₂S₂ | 264.79 | Phenylsulfanyl | Thioether conjugates, sulfonamides |

| 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride | C₁₁H₁₃Cl₂NO₃S | 310.2 | 5-Chloropentanamido | Pharmaceuticals, agrochemicals |

| 4-Chlorobutane-1-sulfonyl chloride | C₄H₈Cl₂O₂S | 211.13 | Chloro | Surfactants, sulfonated polymers |

| 4-(3-Fluorophenoxy)butane-1-sulfonyl chloride | C₁₀H₁₁ClFO₃S | 281.71 | 3-Fluorophenoxy | Fluorinated drugs, specialty materials |

*Theoretical values for this compound, inferred from structural analogs.

Biological Activity

4-Phthalimido-butane-1-sulfonyl chloride is a sulfonyl chloride compound widely utilized in organic synthesis and biological research. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the production of pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound features a sulfonyl chloride group, which is highly reactive towards nucleophiles. This reactivity enables it to form covalent bonds with biomolecules, leading to diverse biological effects:

- Substitution Reactions : The sulfonyl chloride group can be replaced by other nucleophiles in nucleophilic substitution reactions.

- Hydrolysis : In aqueous environments, the sulfonyl chloride can hydrolyze to form the corresponding sulfonic acid.

- Oxidation and Reduction : Though less common, the compound can undergo oxidation and reduction reactions under specific conditions.

The biological activity of this compound primarily stems from its ability to modify biomolecules through covalent bonding. The mechanism involves:

- Nucleophilic Attack : The sulfonyl chloride group reacts with nucleophilic sites on proteins or other biomolecules.

- Formation of Covalent Bonds : This reaction leads to the formation of stable covalent bonds, altering the function or activity of the target biomolecule.

- Biological Modifications : The modifications can affect various biological pathways, including enzyme activity and protein interactions.

Biological Applications

The compound has been studied for its potential applications in several areas:

- Pharmaceutical Development : It serves as an intermediate in synthesizing various bioactive compounds, including inhibitors targeting cancer-related proteins like Bcl-2 and Bcl-xL .

- Biomolecule Modification : Researchers utilize it to modify proteins for studies related to enzyme kinetics and protein interactions.

- Chemical Biology : Its ability to selectively modify biomolecules makes it a useful tool in chemical biology for exploring protein functions and interactions.

Research Findings

Recent studies have highlighted the compound's effectiveness as a chemical probe in biological systems:

Case Study 1: Inhibition of Bcl-2 Proteins

A study evaluated the binding affinity of derivatives related to this compound against Bcl-2 and Bcl-xL proteins. The compound exhibited Ki values of 78 μM for Bcl-2 and 138 μM for Bcl-xL, indicating moderate affinity but a promising starting point for further drug development .

Case Study 2: Synthesis of Bioactive Compounds

The compound has been instrumental in synthesizing new classes of small-molecule inhibitors that target anti-apoptotic proteins. By modifying its structure, researchers have developed compounds with significantly improved binding affinities, leading to potential therapeutic applications in cancer treatment .

Data Table: Biological Activity Summary

| Property | Details |

|---|---|

| Chemical Structure | Phthalimido-butane-1-sulfonyl chloride |

| Reactive Group | Sulfonyl chloride |

| Key Biological Targets | Bcl-2, Bcl-xL |

| Ki Values | Bcl-2: 78 μM; Bcl-xL: 138 μM |

| Applications | Pharmaceutical synthesis, biomolecule modification |

| Mechanism of Action | Covalent modification of nucleophilic sites |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.